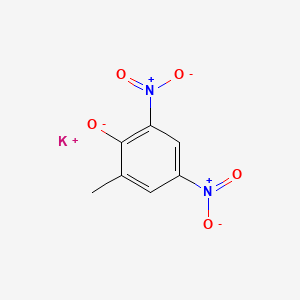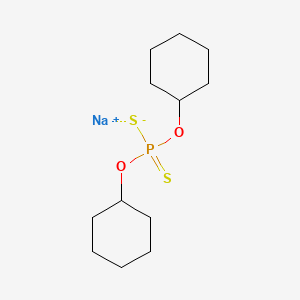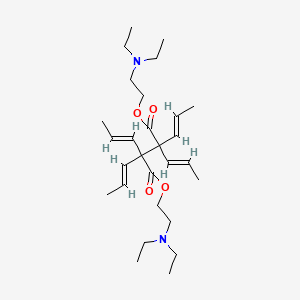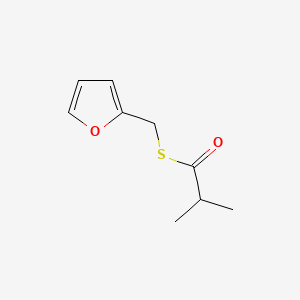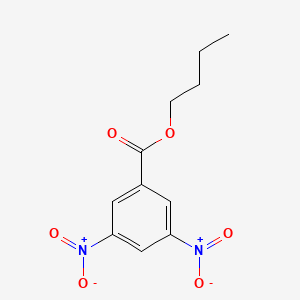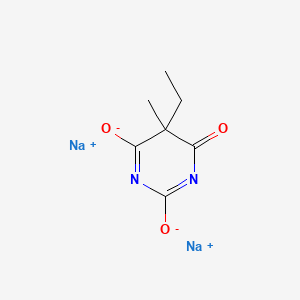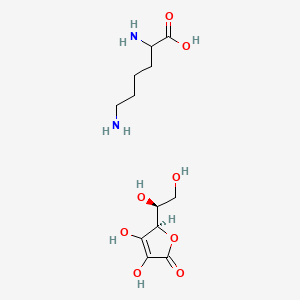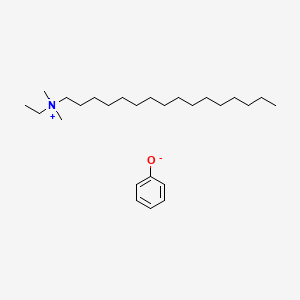
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate is an organic compound with a complex structure that includes a bromoacetyl group, a methylthio group, and a phenyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate typically involves the bromination of an acetyl group followed by the introduction of a methylthio group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like esterification to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thiols.
科学的研究の応用
4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Bromoacetyl)-3-(methylthio)phenyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.
類似化合物との比較
Similar Compounds
- 4-(2-Bromoacetyl)benzonitrile
- 4-(2-Bromoacetyl)-6-methoxy-2-phenylquinoline hydrobromide
- N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide
特性
CAS番号 |
66264-75-3 |
|---|---|
分子式 |
C11H11BrO3S |
分子量 |
303.17 g/mol |
IUPAC名 |
[4-(2-bromoacetyl)-3-methylsulfanylphenyl] acetate |
InChI |
InChI=1S/C11H11BrO3S/c1-7(13)15-8-3-4-9(10(14)6-12)11(5-8)16-2/h3-5H,6H2,1-2H3 |
InChIキー |
WXGUAWDYFDYWSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)CBr)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





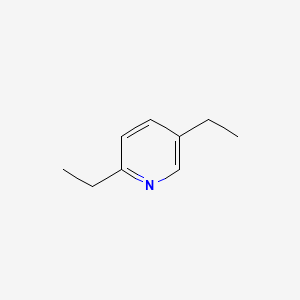
![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
